

2,6-Dibromoanthraquinone molecular structure and bonding

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Compound of Interest

Compound Name: 2,6-Dibromoanthraquinone

Cat. No.: B1313628

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An In-Depth Technical Guide to **2,6-Dibromoanthraquinone**: Molecular Structure, Properties, and Reactivity

Abstract

2,6-Dibromoanthraquinone is a pivotal chemical intermediate recognized for its rigid, planar structure and versatile reactivity. As a derivative of anthraquinone, its symmetrically placed bromine atoms render it an electron-deficient core, making it an essential building block in the synthesis of functional materials. This guide provides a comprehensive technical overview of **2,6-Dibromoanthraquinone** (CAS: 633-70-5), detailing its molecular structure, bonding characteristics, synthesis, and spectroscopic signature. Furthermore, it explores the compound's reactivity, particularly in cross-coupling reactions, and highlights its applications in the development of organic electronics, high-performance dyes, and potential therapeutic agents. This document is intended for researchers, chemists, and material scientists engaged in organic synthesis and drug development.

Introduction

Anthraquinone and its derivatives are a well-established class of compounds known for their chemical stability and electrochemical activity.^[1] The introduction of halogen substituents onto the anthraquinone scaffold dramatically alters its electronic properties and provides reactive handles for further chemical modification. **2,6-Dibromoanthraquinone**, with the chemical formula $C_{14}H_6Br_2O_2$, is a prime example of such a derivative.^[2] The two bromine atoms, positioned symmetrically on the outer aromatic rings, act as excellent leaving groups in various

palladium-catalyzed cross-coupling reactions.[1] This reactivity, combined with the inherent properties of the anthraquinone core, makes it a valuable precursor for creating complex, conjugated molecular architectures for advanced applications.[3]

Molecular Structure and Bonding

The structure of **2,6-Dibromoanthraquinone** is characterized by a central quinone ring fused to two flanking benzene rings, with bromine atoms substituting hydrogen at the 2 and 6 positions. This arrangement results in a highly planar and rigid molecule.

The electron-withdrawing nature of both the carbonyl groups and the bromine atoms significantly influences the electron density of the aromatic system.[1] This creates an electron-deficient core, which is a key determinant of its reactivity and its utility as an acceptor unit in donor-acceptor type materials.[3] While precise, publicly available crystallographic data for bond lengths and angles of **2,6-dibromoanthraquinone** is scarce, analysis of related anthraquinone structures provides valuable insights. The C=O bond lengths are typically around 1.22 Å, and the aromatic C-C bonds within the rings are in the range of 1.37-1.41 Å. The C-Br bonds introduce specific reactive sites without significantly distorting the overall planarity of the fused ring system.

Key Molecular Properties:

Property	Value	Source
CAS Number	633-70-5	[2]
Molecular Formula	C ₁₄ H ₆ Br ₂ O ₂	[2]
Molecular Weight	366.01 g/mol	[3]
Appearance	Yellow to light brown crystalline powder	[4][5]
Melting Point	290 °C	[3][6]
IUPAC Name	2,6-dibromoanthracene-9,10-dione	[2]

Synthesis and Purification

A common and effective method for synthesizing **2,6-Dibromoanthraquinone** is through a Sandmeyer-type reaction, starting from 2,6-diaminoanthraquinone.^{[1][7]} This pathway involves the diazotization of the amino groups followed by displacement with bromide ions, often catalyzed by copper(I) or copper(II) salts.^{[1][8]}

Self-Validating Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.^{[7][9]}

Objective: To synthesize **2,6-Dibromoanthraquinone** from 2,6-diaminoanthraquinone.

Materials:

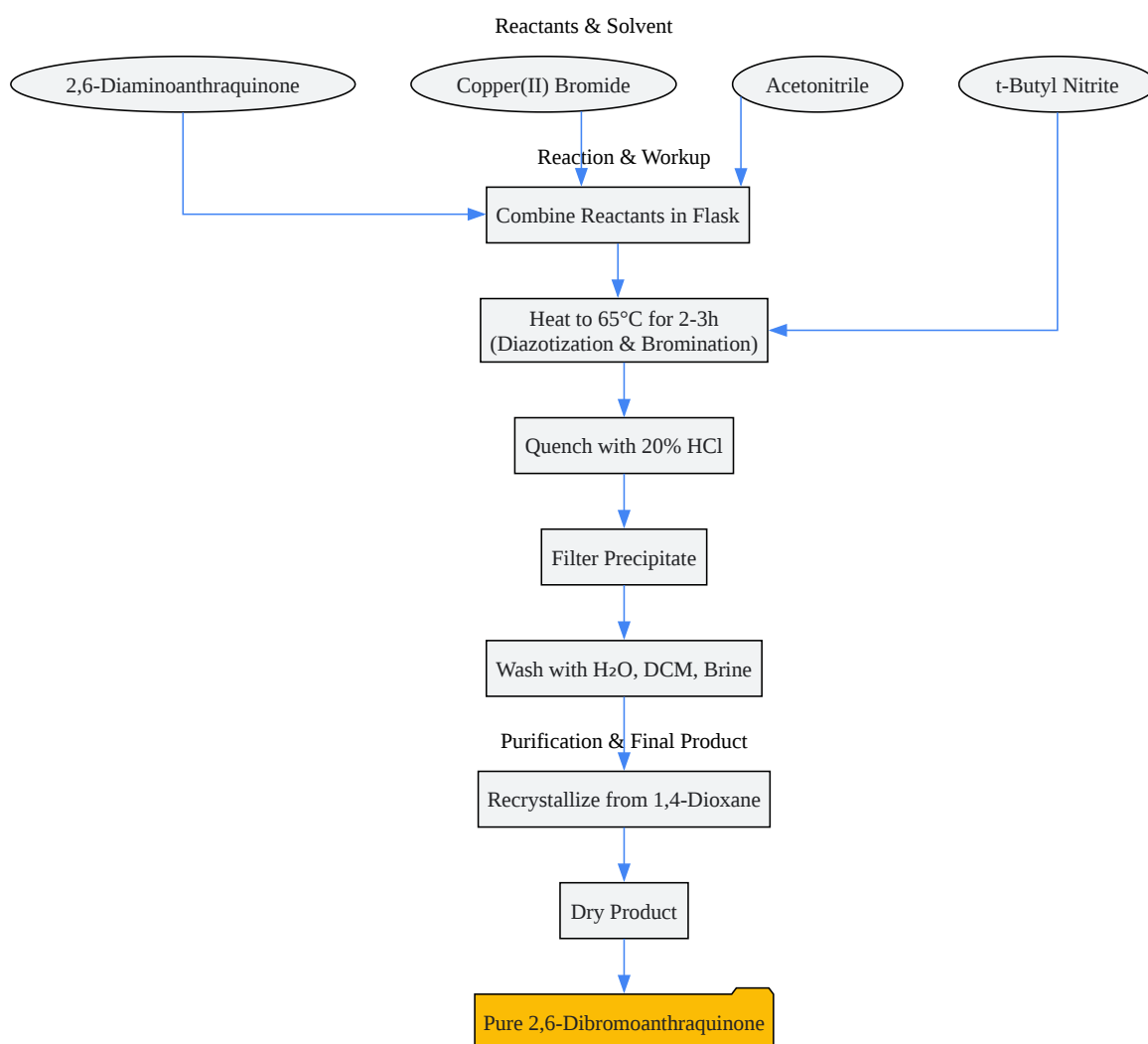
- 2,6-Diaminoanthraquinone (1.0 eq)
- t-Butyl nitrite or Butyl nitrite (2.5 eq)^{[7][9]}
- Copper(II) bromide (CuBr₂) or Cuprous bromide (CuBr) (2.5 eq)^{[7][9]}
- Acetonitrile (solvent)^{[1][7]}
- 20% Hydrochloric acid (for quenching)
- Dichloromethane (for washing)
- Brine (for washing)
- 1,4-Dioxane (for recrystallization)

Procedure:

- To a reaction flask equipped with a magnetic stirrer and reflux condenser, add 2,6-diaminoanthraquinone, copper(II) bromide, and acetonitrile.^{[7][9]}
- Heat the mixture to 65 °C with stirring.

- Slowly add t-butyl nitrite to the heated suspension. The addition should be controlled to manage the evolution of nitrogen gas.[9]
- Maintain the reaction at 65 °C for 2-3 hours after the addition is complete, monitoring the reaction progress by TLC.[7]
- Upon completion, cool the reaction mixture to room temperature and quench by slowly adding 20% hydrochloric acid.[7]
- Filter the resulting precipitate and wash the solid sequentially with water, dichloromethane, and brine to remove impurities.[7]
- Purification: The crude product is purified by recrystallization from a suitable solvent such as 1,4-dioxane to yield the final product as a yellow crystalline solid.[7]
- Validation: The identity and purity of the synthesized **2,6-Dibromoanthraquinone** should be confirmed by measuring its melting point (lit. ~290 °C) and by spectroscopic analysis (NMR, IR).[3][6] An expected yield for this procedure is approximately 30%.[7]

Synthesis Workflow Diagram



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Caption: Synthesis and purification workflow for **2,6-Dibromoanthraquinone**.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **2,6-Dibromoanthraquinone**.

Technique	Observed Features and Interpretation
¹ H NMR	The ¹ H NMR spectrum is characterized by its simplicity due to the molecule's C ₂ symmetry. In CDCl ₃ , three signals are typically observed in the aromatic region: a doublet around δ 8.44 ppm (H-1, H-5), a doublet around δ 8.17 ppm (H-4, H-8), and a doublet of doublets around δ 7.94 ppm (H-3, H-7). ^[7] The coupling constants reflect the ortho and meta relationships between the protons.
¹³ C NMR	The ¹³ C NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons. The carbonyl carbons (C-9, C-10) are the most deshielded, appearing significantly downfield. The carbon atoms bonded to bromine (C-2, C-6) will also have a characteristic chemical shift. Other aromatic carbons will appear in the typical range of δ 120-140 ppm. ^[10]
IR Spectroscopy	The infrared spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the quinone system, typically appearing in the range of 1670-1680 cm ⁻¹ . Additional bands in the aromatic region (around 1580-1600 cm ⁻¹) correspond to C=C stretching, and a signal for the C-Br stretch will be observed at lower frequencies.
UV-Vis Spectroscopy	In a suitable solvent, the UV-Vis absorption spectrum of 2,6-Dibromoanthraquinone displays characteristic π-π* transitions of the conjugated aromatic system.

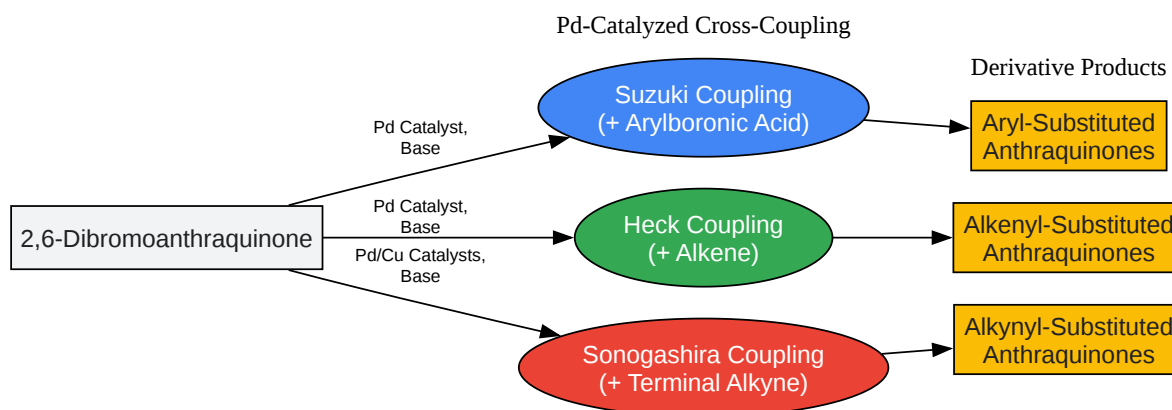
Reactivity and Applications

The chemical reactivity of **2,6-Dibromoanthraquinone** is dominated by the two C-Br bonds, which serve as versatile handles for constructing more complex molecules through cross-coupling reactions.^[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms are excellent leaving groups for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.^{[1][7]} These reactions allow for the facile formation of new carbon-carbon bonds, enabling the extension of the π -conjugated system. This is a cornerstone strategy for synthesizing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photocatalysts.^{[3][7]}

- Suzuki-Miyaura Coupling: Reaction with arylboronic acids introduces new aryl groups, a common method for tuning the electronic and optical properties of the final molecule.^{[1][11]}
- Heck Reaction: Reaction with alkenes allows for the introduction of vinyl groups, which can be used to synthesize larger conjugated systems or polymers.^[7]
- Ullmann Reaction: This molecule also undergoes copper-catalyzed Ullmann coupling reactions, for example, with amines to form arylamine-substituted anthracene derivatives for OLED materials.^[7]



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Caption: Reactivity of **2,6-Dibromoanthraquinone** in cross-coupling reactions.

Key Application Areas

- **Organic Electronics:** As a core building block, it is used to synthesize semiconducting small molecules and polymers for applications in OLEDs, OFETs, and organic solar cells.[3]
- **Dyes and Pigments:** It serves as a key intermediate in the manufacturing of high-performance, stable dyes and pigments.[1][4]
- **Drug Discovery:** The anthraquinone scaffold is present in several anticancer agents. The dibromo derivative provides a platform for synthesizing novel derivatives with potential therapeutic activity.[4][8]
- **Photocatalysis:** Conjugated organic polymers derived from **2,6-dibromoanthraquinone** have shown efficiency in photocatalytic processes, such as hydrogen peroxide production.[3]

Conclusion

2,6-Dibromoanthraquinone is a high-value chemical intermediate whose utility is rooted in its unique structural and electronic properties. The symmetric placement of two reactive bromine atoms on a stable, electron-deficient anthraquinone core provides a robust and versatile platform for synthetic chemists. Its importance in the construction of functional organic materials is well-established, and its potential in medicinal chemistry continues to be an active area of research. A thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging this molecule to its full potential in developing next-generation technologies.

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